Pivagabine

Description

This compound has been used in trials studying the treatment of Stress and Anxiety.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

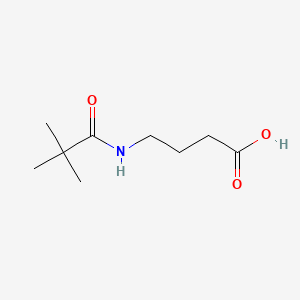

4-(2,2-dimethylpropanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPNQDXRVRCTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046162 | |

| Record name | Pivagabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69542-93-4 | |

| Record name | Pivagabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69542-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivagabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivagabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivagabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,2-dimethylpropionyl)amino]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVAGABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pivagabine's Mechanism of Action on the Corticotropin-Releasing Factor Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivagabine, a pivaloyl derivative of gamma-aminobutyric acid (GABA), has demonstrated neuromodulatory and anti-stress properties. This technical guide delineates the current understanding of this compound's mechanism of action, with a specific focus on its interaction with the Corticotropin-Releasing Factor (CRF) pathway. Evidence strongly suggests that this compound exerts its effects not through direct binding to CRF receptors, but indirectly by modulating GABAergic inhibition of CRF-producing neurons in key brain regions. This guide summarizes the quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Introduction

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF pathway is implicated in a range of stress-related disorders, including anxiety and depression. This compound has emerged as a compound with potential therapeutic effects in these conditions. While initially thought to be a simple GABA prodrug, research now indicates a more nuanced mechanism involving the modulation of the CRF system. This document provides an in-depth examination of the experimental evidence supporting this compound's action on the CRF pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the CRF pathway.

Table 1: Effect of this compound on CRF mRNA Expression in Rats [1]

| Brain Region | Dose (mg/kg, i.p.) | Treatment Duration | Change in CRF mRNA Abundance |

| Hypothalamus | 100 | 4 days | Dose-dependent increase |

| 300 | 4 days | +108% | |

| Cerebral Cortex | 100 | 4 days | Dose-dependent increase |

| 300 | 4 days | +49% |

Table 2: Effect of this compound on CRF Concentration in Rat Brain [2]

| Brain Region | Condition | This compound Treatment | Effect on CRF Concentration |

| Hypothalamus | Basal | Yes | -52% |

| Foot-shock stress | No | -74% | |

| Foot-shock stress | Yes | Prevents stress-induced decrease | |

| Cerebral Cortex | Basal | Yes | No effect |

| Foot-shock stress | No | +125% | |

| Foot-shock stress | Yes | Prevents stress-induced increase |

Proposed Mechanism of Action

The available evidence indicates that this compound's effect on the CRF pathway is indirect and mediated by its influence on the GABAergic system. The proposed mechanism is as follows:

-

Enhancement of GABAergic Inhibition: As a GABA derivative, this compound is thought to enhance GABAergic neurotransmission. While direct binding studies on GABA-A receptors are not available for this compound specifically, its structural similarity to GABA and its observed effects on GABA-A receptor function suggest it potentiates the inhibitory effects of GABA.[2]

-

Inhibition of CRF Neurons: CRF-producing neurons in the paraventricular nucleus (PVN) of the hypothalamus are under tonic inhibitory control by GABAergic interneurons.[3][4] By enhancing GABAergic tone, this compound is hypothesized to increase the inhibition of these CRF neurons.

-

Modulation of CRF Release and Synthesis: Increased inhibition of CRF neurons leads to a reduction in the synthesis and release of CRF. This is consistent with the observed decrease in basal hypothalamic CRF concentration and the prevention of stress-induced changes in CRF levels. The surprising finding of increased CRF mRNA with this compound treatment could represent a compensatory feedback mechanism to the reduced CRF release.

-

Attenuation of HPA Axis Activity: By reducing CRF release, this compound dampens the activation of the hypothalamic-pituitary-adrenal (HPA) axis, the downstream signaling cascade of CRF. This leads to a blunted release of ACTH from the pituitary and subsequently cortisol from the adrenal glands, mitigating the physiological stress response.

The following diagram illustrates this proposed signaling pathway:

Experimental Protocols

Detailed experimental protocols were not fully available in the reviewed literature. However, based on the methodologies described, the following outlines the likely procedures for key experiments.

Measurement of CRF mRNA Abundance

-

Method: In situ hybridization histochemistry.

-

Protocol Outline:

-

Tissue Preparation: Rats are treated with this compound or vehicle. Brains are then removed, frozen, and sectioned on a cryostat.

-

Probe Preparation: A radiolabeled (e.g., ³⁵S) or fluorescently labeled antisense cRNA probe complementary to the rat CRF mRNA is synthesized.

-

Hybridization: The labeled probe is applied to the brain sections and incubated overnight to allow for hybridization with the CRF mRNA.

-

Washing: Non-specifically bound probe is removed through a series of washes with increasing stringency.

-

Detection: For radiolabeled probes, sections are exposed to X-ray film or emulsion for autoradiography. For fluorescent probes, sections are imaged using a fluorescence microscope.

-

Quantification: The optical density of the hybridization signal is measured using image analysis software and compared between treatment groups.

-

Measurement of CRF Concentration

-

Method: Radioimmunoassay (RIA).

-

Protocol Outline:

-

Tissue Extraction: Following treatment, specific brain regions (hypothalamus, cerebral cortex) are dissected and homogenized in an extraction buffer.

-

Assay: The brain extracts are incubated with a specific antibody against CRF and a known amount of radiolabeled CRF (e.g., ¹²⁵I-CRF).

-

Competition: The unlabeled CRF in the sample competes with the radiolabeled CRF for binding to the antibody.

-

Separation: The antibody-bound CRF is separated from the free CRF (e.g., by precipitation).

-

Quantification: The radioactivity of the bound fraction is measured. The concentration of CRF in the sample is determined by comparing its ability to displace the radiolabeled CRF with a standard curve generated using known concentrations of unlabeled CRF.

-

The following diagram illustrates the general workflow for these experiments:

Discussion and Future Directions

The collective evidence strongly supports an indirect, GABA-mediated mechanism for this compound's action on the CRF pathway. This is in line with the well-established inhibitory role of GABA on hypothalamic CRF neurons. The observed reduction in basal and stress-induced CRF levels, along with the blunting of the HPA axis response, provides a plausible biological basis for the reported anti-stress and anxiolytic effects of this compound.

However, several key questions remain to be addressed for a complete understanding of this compound's mechanism:

-

Direct Receptor Binding: To definitively rule out a direct interaction, competitive radioligand binding assays of this compound at CRF1 and CRF2 receptors should be conducted.

-

GABA-A Receptor Subtype Specificity: Investigating the interaction of this compound with different GABA-A receptor subunit combinations, particularly those expressed on CRF neurons, would provide a more refined understanding of its action.

-

Electrophysiological Studies: Patch-clamp electrophysiology studies on identified CRF neurons in hypothalamic slices could directly assess the effect of this compound on their firing rate and GABAergic inhibitory postsynaptic currents.

-

In Vivo GABA Release: Microdialysis studies could be employed to measure whether this compound administration leads to an increase in GABA release in the vicinity of CRF neurons in the hypothalamus.

Conclusion

This compound modulates the CRF pathway and attenuates the stress response. The current body of evidence points towards an indirect mechanism of action, whereby this compound enhances GABAergic inhibition of CRF neurons within the hypothalamus. This leads to a reduction in CRF synthesis and release, and consequently, a dampening of the HPA axis. While further studies are needed to elucidate the precise molecular interactions, the existing data provides a strong foundation for understanding this compound's therapeutic potential in stress-related disorders.

References

- 1. This compound-induced increases in the abundance of CRF mRNA in the cerebral cortex and hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel GABA-mediated corticotropin-releasing hormone secretory mechanism in the median eminence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Balancing tonic and phasic inhibition in hypothalamic corticotropin‐releasing hormone neurons - PMC [pmc.ncbi.nlm.nih.gov]

Pivagabine: An In-Depth Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivagabine, also known as N-pivaloyl-γ-aminobutyric acid, is a psychoactive compound that has been explored for its anxiolytic and antidepressant properties. Originally conceived as a prodrug of gamma-aminobutyric acid (GABA), its mechanism of action is now thought to involve the modulation of the corticotropin-releasing factor (CRF) system, a key player in the body's stress response.[1][2][3] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the pharmacokinetics and bioavailability of this compound. Due to the scarcity of publicly available human pharmacokinetic data, this document also outlines a standardized experimental protocol for a comprehensive pharmacokinetic study and details a suitable bioanalytical method for the quantification of this compound in biological matrices.

Introduction

This compound is a synthetic derivative of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] While it was initially hypothesized to act as a GABA prodrug, subsequent research has pointed towards a more complex mechanism of action involving the modulation of stress-related neuroendocrine pathways.[1] Understanding the pharmacokinetic profile of this compound is crucial for its potential development as a therapeutic agent. This guide synthesizes the available data and provides a framework for future research in this area.

Pharmacokinetic Profile

Detailed human pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC), are not extensively reported in publicly accessible literature. The most frequently cited pharmacokinetic parameter is a biological half-life (t½) of 6.4 hours, which originates from a 1983 study conducted in rats. The applicability of this value to humans remains to be confirmed through dedicated clinical studies.

Data Presentation

The following table summarizes the limited available pharmacokinetic data for this compound. It is critical to note that this information is not derived from comprehensive human clinical trials and should be interpreted with caution.

| Parameter | Value | Species | Route of Administration | Source |

| Biological Half-life (t½) | 6.4 hours | Rat | Not specified in abstract | Bianchi M, et al. (1983) |

Bioavailability

The absolute and relative bioavailability of this compound in humans has not been determined or reported in the available scientific literature. Bioavailability studies are essential to understand the fraction of an orally administered dose that reaches systemic circulation and to compare different formulations. A standard protocol for determining bioavailability is included in the Experimental Protocols section.

Proposed Mechanism of Action

This compound's primary mechanism of action is believed to be the modulation of the corticotropin-releasing factor (CRF) system, which plays a central role in the stress response. It is thought to antagonize stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects on the stress response system.

Caption: Proposed mechanism of this compound in modulating the HPA axis.

Experimental Protocols

Given the absence of detailed public data, this section provides a standardized protocol for a Phase I clinical trial to determine the pharmacokinetics and bioavailability of this compound in healthy volunteers.

Study Design

A single-center, open-label, randomized, two-period, crossover study is proposed.

-

Period 1: Subjects will receive a single intravenous (IV) infusion of this compound.

-

Period 2: After a washout period of at least seven half-lives, the same subjects will receive a single oral dose of this compound.

This design allows for the determination of absolute bioavailability.

Experimental Workflow Diagram

Caption: Workflow for a this compound pharmacokinetic study.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying this compound in plasma.

5.2.1. Sample Preparation

-

Method: Protein precipitation followed by solid-phase extraction (SPE).

-

Procedure:

-

To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex and centrifuge to precipitate proteins.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute this compound with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

5.2.2. Chromatographic Conditions

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

5.2.3. Mass Spectrometric Detection

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

5.2.4. Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

References

- 1. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on psychophysical performance and behavioural response in experimental models of stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Pivagabine's Effects on the Central Nervous System: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of Pivagabine (N-pivaloyl-γ-aminobutyric acid), a derivative of gamma-aminobutyric acid (GABA). Initially conceptualized as a prodrug for GABA, subsequent research has revealed a more complex mechanism of action primarily involving the modulation of the corticotropin-releasing factor (CRF) system and its interplay with the GABAergic system, particularly under conditions of stress. This document synthesizes findings from preclinical and clinical studies to elucidate this compound's neuromodulatory activities.

Mechanism of Action

This compound is a hydrophobic 4-aminobutyric acid derivative that readily penetrates the blood-brain barrier.[1] Its primary mechanism of action is now understood to be the modulation of the CRF system, rather than direct agonism at GABA receptors.[2] this compound has been shown to antagonize stress-induced alterations in both GABA-A receptor function and CRF concentrations in the brain.[1][3] This suggests that this compound's therapeutic effects, particularly its anxiolytic and antidepressant properties, are mediated by its ability to buffer the neuroendocrine stress response.

Under basal conditions, this compound has been observed to reduce CRF concentrations in the hypothalamus.[3] However, its most pronounced effects are seen in preventing the stress-induced increase of CRF in the cerebral cortex and the decrease in the hypothalamus. This dual action suggests a stabilizing effect on the hypothalamic-pituitary-adrenal (HPA) axis. Furthermore, this compound has been shown to increase the abundance of CRF mRNA in both the hypothalamus and cerebral cortex, which may be a compensatory mechanism to counteract the stress-induced depletion of CRF.

Preclinical Data: Quantitative Effects on CNS Parameters

Preclinical studies in rodent models have provided significant quantitative data on this compound's effects on key CNS biomarkers, particularly in the context of stress.

| Parameter | Brain Region | Experimental Condition | Dosage | Effect | Reference |

| CRF Concentration | Hypothalamus | Foot-shock stress | 200 mg/kg i.p. | Prevents 74% decrease | |

| CRF Concentration | Cerebral Cortex | Foot-shock stress | 200 mg/kg i.p. | Prevents 125% increase | |

| CRF Concentration | Hypothalamus | No stress | 200 mg/kg i.p. | 52% reduction | |

| CRF mRNA Abundance | Hypothalamus | No stress | 300 mg/kg i.p. | 108% increase | |

| CRF mRNA Abundance | Cerebral Cortex | No stress | 300 mg/kg i.p. | 49% increase | |

| [³⁵S]TBPS Binding* | Cerebral Cortex | Foot-shock stress | 100-200 mg/kg i.p. | Dose-dependent inhibition of increase |

*t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) binding is an indicator of GABA-A receptor function.

Clinical Data: Efficacy in Mood and Stress-Related Disorders

Clinical investigations have explored this compound's efficacy in treating mood and adjustment disorders, as well as its effects on the neuroendocrine response to psychological stress in healthy individuals.

| Study Population | Indication | Dosage | Duration | Key Findings | Reference |

| 22 young patients | Dysthymic disorders | 1800 mg/day (oral) | 30 days | 50-80% improvement in HDRS, HARS, and SAS scores | |

| 38 older patients | Adjustment disorders | 1800 mg/day (oral) | 30 days | 50-80% improvement in HDRS, HARS, and SAS scores | |

| 20 healthy male subjects | Psychological stress | 900 mg, twice a day | 7 days | Significantly blunted ACTH, Cortisol, Norepinephrine, and Epinephrine responses to stress |

Experimental Protocols

Preclinical Stress Model and Biomarker Analysis

Objective: To investigate the effect of this compound on stress-induced changes in GABA-A receptor function and CRF concentrations in the rat brain.

Animals: Male rats.

Drug Administration: this compound (100-200 mg/kg) or vehicle was administered intraperitoneally (i.p.) twice a day for 4 days and 1 hour before sacrifice on the 5th day.

Stress Induction: Foot-shock stress was delivered to the animals immediately before sacrifice.

Biochemical Analysis:

-

CRF Concentration: Brains were dissected to isolate the hypothalamus and cerebral cortex. CRF concentrations were measured by radioimmunoassay (RIA).

-

GABA-A Receptor Function: The binding of t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) to unwashed membrane preparations from the cerebral cortex was measured as an indicator of GABA-A receptor channel activity.

mRNA Analysis:

-

CRF mRNA Abundance: Following a 4-day treatment regimen with this compound (100-300 mg/kg, i.p.), total RNA was extracted from the hypothalamus and cerebral cortex. The abundance of CRF mRNA was quantified using a solution hybridization-RNase protection assay.

Clinical Trial in Mood and Adjustment Disorders

Objective: To evaluate the efficacy and tolerability of this compound in patients with dysthymic disorders and adjustment disorders.

Study Design: Open-label clinical trial.

Participants: 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders.

Intervention: Oral administration of 1800 mg of this compound daily for 30 days.

Efficacy Assessments:

-

Hamilton Rating Scale for Depression (HDRS)

-

Hamilton Rating Scale for Anxiety (HARS)

-

Self-rating Anxiety Scale (SAS)

Outcome Measures: Percentage improvement in the scores of the aforementioned rating scales from baseline to the end of the 30-day treatment period.

Experimental Psychological Stress in Healthy Volunteers

Objective: To assess the effect of this compound on the neuroendocrine response to a psychosocial stressor in healthy male subjects.

Study Design: Double-blind, placebo-controlled trial.

Participants: 20 healthy male subjects.

Procedure:

-

Session 1 (Day 1): Baseline neuroendocrine levels were measured. Participants were then exposed to a psychosocial stressor (Stroop color-word interference task, public speaking, and mental arithmetic). Neuroendocrine levels were measured again immediately after the stressor.

-

Treatment Period (7 days): Participants were randomly assigned to receive either this compound (900 mg, twice a day) or a placebo.

-

Session 2 (Day 8): The same stress protocol as Day 1 was repeated, with neuroendocrine measurements taken before and after the stressor.

Neuroendocrine Measures: Plasma concentrations of norepinephrine (NE), epinephrine (EPI), adrenocorticotropic hormone (ACTH), and cortisol (CORT) were measured.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Stress Response

References

The Anxiolytic Potential of Pivagabine: A Technical Overview

Foreword: This document provides a detailed technical guide on the history and pharmacological profile of Pivagabine, a compound investigated for its anxiolytic properties. It is intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on available scientific literature and aims to present a comprehensive overview of the preclinical and clinical research conducted on this compound.

Introduction and Developmental History

This compound, also known as N-pivaloyl-γ-aminobutyric acid, is a psychoactive compound that was introduced in Italy in 1997 under the brand name Tonerg for the treatment of depressive and maladaptive syndromes.[1] It was also investigated for its anxiolytic (anti-anxiety) effects. Initially, it was hypothesized that this compound would act as a prodrug for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, due to its structural similarity. However, subsequent research suggested a more complex mechanism of action.[1] Despite its initial introduction, this compound was later discontinued in Italy.[1]

Completed Phase 1 clinical trials have investigated this compound for the treatment of anxiety and stress.

Mechanism of Action

Contrary to early belief, this compound's anxiolytic and antidepressant effects are not primarily mediated by its conversion to GABA. Instead, the current understanding is that this compound modulates the brain's stress response system, primarily through its interaction with the corticotropin-releasing factor (CRF) system.[1]

Stress triggers the release of CRF in the hypothalamus and other brain regions, initiating a cascade of physiological and behavioral responses associated with anxiety. Preclinical studies have demonstrated that this compound can counteract the effects of stress by modulating CRF concentrations in key brain areas. Specifically, it has been shown to prevent stress-induced increases in CRF in the cerebral cortex and decreases in the hypothalamus.[2] Furthermore, this compound has been observed to antagonize the effects of stress on the function of the GABAA receptor complex, a key target for many anxiolytic drugs.

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anxiolytic effects.

Preclinical Research

A number of preclinical studies in animal models have been conducted to evaluate the anxiolytic potential of this compound. These studies have utilized various behavioral and biochemical paradigms to assess the drug's effects on anxiety-like behaviors and stress-related neurochemistry.

Behavioral Studies in Rodent Models

This compound has been shown to induce significant improvements in stress-related behavioral tests in rats, reducing anxiety-producing reactions in various experimental settings. In conditioning tests, lower dosages (10 and 50 mg/kg) of this compound were found to improve the learning of conditioned responses, while higher dosages (100 and 200 mg/kg) had the opposite effect.

The following table summarizes the quantitative findings from a key preclinical study.

| Experimental Model | This compound Dose (mg/kg, i.p.) | Observed Effect |

| Foot-shock induced stress | 100-200 | Dose-dependent inhibition of the increase in [35S]TBPS binding in the cerebral cortex. |

| Foot-shock induced stress | Not specified | Prevented a 74% decrease in hypothalamic CRF concentration. |

| Foot-shock induced stress | Not specified | Prevented a 125% increase in cerebral cortex CRF concentration. |

| Basal conditions (no stress) | Not specified | Reduced hypothalamic CRF concentration by 52%. |

Experimental Protocols

This protocol is a generalized procedure for inducing a state of anxiety in rodents to test the efficacy of anxiolytic compounds.

-

Animals: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: A foot-shock chamber consisting of a Plexiglas box with a grid floor capable of delivering an electric current.

-

Procedure:

-

Rats are habituated to the experimental room for at least one hour before the procedure.

-

Each rat is placed in the foot-shock chamber.

-

A series of inescapable foot shocks (e.g., 0.5 mA, 2 seconds duration, with a variable inter-shock interval averaging 60 seconds) is delivered for a total period of 20 minutes.

-

Control animals are placed in the chamber for the same duration without receiving shocks.

-

Immediately following the stress procedure, animals are sacrificed for neurochemical analysis or subjected to behavioral testing.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 100-200 mg/kg) at a predetermined time before the stress procedure.

This protocol describes a standard method for measuring the binding of [35S]TBPS to the GABAA receptor ionophore, which is sensitive to stress and anxiolytic drugs.

-

Tissue Preparation:

-

Rat cerebral cortices are rapidly dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a specific concentration of [35S]TBPS (e.g., 2 nM) in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 2 µM unlabeled TBPS).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The diagram below outlines a typical workflow for a preclinical anxiolytic drug screening study.

Clinical Research

Clinical investigations into the efficacy of this compound for anxiety-related conditions have been limited, with the most prominent published study being an open-label trial in patients with dysthymic and adjustment disorders.

Clinical Trial in Dysthymic and Adjustment Disorders

An open clinical trial involving 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders reported significant improvements in psychic state following treatment with this compound. The treatment consisted of an oral dose of 1800 mg of this compound daily for 30 days. The study reported good tolerance and a lack of serious side effects.

The following table summarizes the key aspects of this clinical trial.

| Parameter | Details |

| Study Design | Open clinical trial |

| Patient Population | 22 young patients with dysthymic disorders, 38 older patients with adjustment disorders |

| Treatment | 1800 mg/day this compound (oral) |

| Duration | 30 days |

| Outcome Measures | Hamilton Rating Scale for Depression (HDRS), Hamilton Rating Scale for Anxiety (HARS), Self-rating Anxiety Scale (SAS) |

| Reported Efficacy | Significant improvement in psychic state, with variations from 50% to 80% in the criteria of the rating scales. |

Assessment Methodology: The Hamilton Anxiety Rating Scale (HARS)

The Hamilton Anxiety Rating Scale (HAM-A or HARS) is a clinician-rated scale used to assess the severity of anxiety. It consists of 14 items, each rated on a 5-point scale from 0 (not present) to 4 (severe). The total score ranges from 0 to 56.

-

Scoring Interpretation:

-

≤17: Mild anxiety

-

18-24: Mild to moderate anxiety

-

25-30: Moderate to severe anxiety

-

>30: Severe anxiety

-

Each item on the scale addresses different aspects of anxiety, including anxious mood, tension, fears, insomnia, and somatic symptoms.

Conclusion

This compound is a compound with a unique mechanism of action that distinguishes it from traditional anxiolytics that primarily target GABAergic or serotonergic systems. Its modulation of the corticotropin-releasing factor system presents a novel approach to the treatment of anxiety and stress-related disorders. While early preclinical and clinical findings were promising, the discontinuation of the drug in Italy has left its full therapeutic potential unexplored. Further research, including well-controlled, double-blind clinical trials, would be necessary to definitively establish the efficacy and safety of this compound as an anxiolytic agent. The data and protocols summarized in this document provide a foundation for understanding the historical context and scientific basis of this compound's development.

References

Pivagabine's Role in the Modulation of Neurosteroids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a neuromodulatory agent with demonstrated efficacy in ameliorating stress-related behavioral deficits.[1][2] While its chemical structure as a hydrophobic derivative of 4-aminobutyric acid (GABA) initially suggested a direct GABAergic mechanism, extensive research has elucidated a more complex mode of action centered on the corticotropin-releasing factor (CRF) system and the function of the GABA-A receptor complex.[3][4] This technical guide synthesizes the current understanding of this compound's pharmacological profile. It directly addresses the prevailing question of its role in neurosteroid modulation, concluding that current evidence does not support a direct modulatory effect on neurosteroid concentrations. Instead, this compound's potent anti-stress effects are attributed to its ability to counteract stress-induced alterations in GABA-A receptor function and central CRF systems.[3]

This compound and Neurosteroid Modulation: An Examination of the Evidence

The investigation into this compound's interaction with neurosteroid signaling has been a critical aspect of its preclinical evaluation. Neurosteroids, such as allopregnanolone, are potent allosteric modulators of the GABA-A receptor and play a significant role in the physiological response to stress. However, research indicates that this compound does not exert its anti-stress effects by directly altering the levels of these neuroactive steroids.

A key study investigating the effects of subchronic this compound treatment in a foot-shock stress model in rats found that while the drug effectively antagonized stress-induced changes in GABA-A receptor function and CRF concentrations, it did not prevent the stress-induced increases in brain or plasma neurosteroid concentrations. This pivotal finding suggests that this compound's mechanism of action is independent of a direct influence on the synthesis or metabolism of neurosteroids.

While one abstract broadly mentions a "modulatory effect on some biochemical parameters involved in stress conditions (corticotropin releasing factor, neurosteroids)," the bulk of detailed experimental evidence points towards an indirect relationship. The primary actions of this compound on the CRF and GABAergic systems likely create a neurochemical environment where the downstream effects of stress, including neurosteroid fluctuations, may have a reduced impact on neuronal excitability.

Primary Mechanism of Action: The CRF and GABA-A Receptor Systems

This compound's therapeutic potential appears to be rooted in its ability to buffer the central nervous system against the detrimental effects of stress. This is achieved through a dual action on the CRF system and the GABA-A receptor complex.

Antagonism of Stress-Induced Corticotropin-Releasing Factor (CRF) Dysregulation

Stress significantly alters the concentration of CRF in different brain regions. In response to foot-shock stress, for instance, rats exhibit a marked decrease in hypothalamic CRF and a substantial increase in cortical CRF. This compound has been shown to prevent these stress-induced changes, thereby stabilizing CRF levels in these key brain areas. Interestingly, in the absence of stress, this compound has been observed to reduce hypothalamic CRF concentration, suggesting a baseline modulatory effect on this pathway.

Modulation of GABA-A Receptor Function

Acute stress is known to alter the function of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. This is often measured by changes in the binding of ligands such as t-[35S]butylbicyclophosphorothionate ([35S]TBPS) to the receptor complex. Subchronic treatment with this compound dose-dependently inhibits the foot shock-induced increase in [35S]TBPS binding in the cerebral cortex. This suggests that this compound counteracts the stress-induced allosteric modulation of the GABA-A receptor, maintaining its inhibitory function.

Quantitative Data on this compound's Pharmacological Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Corticotropin-Releasing Factor (CRF) Concentrations in Response to Foot-Shock Stress in Rats

| Brain Region | Stress Condition | This compound Treatment (200 mg/kg) | Effect on CRF Concentration |

| Hypothalamus | Foot-Shock Stress | No | ↓ 74% |

| Hypothalamus | Foot-Shock Stress | Yes | Prevents decrease |

| Hypothalamus | No Stress | Yes | ↓ 52% |

| Cerebral Cortex | Foot-Shock Stress | No | ↑ 125% |

| Cerebral Cortex | Foot-Shock Stress | Yes | Prevents increase |

| Cerebral Cortex | No Stress | Yes | No effect |

| Data sourced from Serra M, et al. (1999). |

Table 2: Effect of this compound on [35S]TBPS Binding to Cerebral Cortical Membranes in Response to Foot-Shock Stress in Rats

| This compound Dose (mg/kg, i.p.) | Stress Condition | Effect on [35S]TBPS Binding |

| 100-200 | Foot-Shock Stress | Dose-dependent inhibition of stress-induced increase |

| 100-200 | No Stress | No effect |

| Data sourced from Serra M, et al. (1999). |

Table 3: Effect of this compound on Neuroendocrine Response to Psychosocial Stress in Humans

| Parameter | This compound Treatment (900 mg, twice daily) | Effect on Stress Response |

| ACTH | Yes | Significantly blunted |

| Cortisol | Yes | Significantly blunted |

| Norepinephrine | Yes | Significantly blunted |

| Epinephrine | Yes | Significantly blunted |

| Data sourced from Gerra G, et al. (2001). |

Experimental Protocols

Animal Model of Stress and Drug Administration

-

Subjects: Male Wistar rats.

-

Stress Induction: Foot-shock stress administered via a grid floor in a shocking chamber.

-

Drug Administration: this compound administered intraperitoneally (i.p.) at doses ranging from 100-200 mg/kg. For subchronic studies, this compound was administered twice daily for four days, with the final dose given one hour before the stress procedure on the fifth day.

Measurement of CRF Concentrations

-

Tissue Preparation: Following decapitation, the hypothalamus and cerebral cortex are dissected and homogenized in 0.1 N HCl.

-

Assay: CRF concentrations are determined by radioimmunoassay (RIA) using a commercially available kit.

[35S]TBPS Binding Assay

-

Membrane Preparation: Cerebral cortical tissue is homogenized in sucrose buffer and centrifuged. The resulting pellet is washed multiple times to prepare unwashed membranes.

-

Binding Assay: Aliquots of the membrane suspension are incubated with [35S]TBPS in the presence or absence of competing ligands. The reaction is terminated by filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

Human Psychosocial Stress Model

-

Subjects: Healthy male volunteers.

-

Stress Induction: Subjects are exposed to a psychosocial stressor consisting of the Stroop color-word interference task, public speaking, and mental arithmetic performed in front of an audience.

-

Drug Administration: this compound (900 mg) or placebo is administered twice daily for seven days in a double-blind design.

-

Hormone Measurement: Plasma concentrations of ACTH, cortisol, norepinephrine, and epinephrine are measured immediately before and 30 minutes after the stressor.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows related to this compound's action.

Caption: this compound's effect on stress-induced CRF changes.

References

- 1. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurosteroid modulation of synaptic and extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]

- 4. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pivagabine: A Technical Overview of its Molecular Properties and a Hypothetical Examination of its Crystal Structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the known molecular properties of Pivagabine. Despite a comprehensive search of scientific literature and crystallographic databases, no experimental data on the crystal structure of this compound is publicly available. Therefore, this document also presents a generalized, hypothetical workflow for the determination of its crystal structure using single-crystal X-ray diffraction, a standard method for small molecules.

Molecular Properties of this compound

This compound, also known as N-pivaloyl-γ-aminobutyric acid (GABA), is recognized as an antidepressant and anxiolytic agent.[1] Its therapeutic effects are believed to be mediated through the modulation of the corticotropin-releasing factor (CRF).[1] The following tables summarize its key molecular and physical identifiers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H17NO3 | [2][3] |

| Molecular Weight | 187.24 g/mol | [2] |

| IUPAC Name | 4-(2,2-dimethylpropanoylamino)butanoic acid | |

| CAS Number | 69542-93-4 | |

| Canonical SMILES | CC(C)(C)C(=O)NCCCC(=O)O | |

| Appearance | White to off-white solid | |

| Stereochemistry | Achiral |

Table 2: Pharmacokinetic and Pharmacological Data

| Property | Value/Description | Source(s) |

| Mechanism of Action | Modulation of corticotropin-releasing factor (CRF) | |

| Therapeutic Class | Antidepressant, Anxiolytic | |

| Biological Half-life | 6.4 hours | |

| Administration Route | Oral |

Hypothetical Crystal Structure Determination: A Generalized Protocol

The determination of the precise three-dimensional arrangement of atoms within a crystalline solid, such as this compound, is achieved through X-ray crystallography. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization : The initial and often most challenging step is to grow high-quality single crystals of this compound. This can be achieved through various methods, including slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), or cooling crystallization. A suitable solvent or a mixture of solvents in which this compound has moderate solubility would be required. The goal is to obtain crystals that are well-formed, of sufficient size (typically >0.1 mm in all dimensions), and free from significant defects.

-

Crystal Mounting and Data Collection : A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed within a diffractometer, where it is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot's intensity and position are recorded.

-

Data Processing : The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a unique reflection file.

-

Structure Solution and Refinement : The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For a small molecule like this compound, direct methods are typically employed to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial atomic model of the molecule. The model is subsequently refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate the generalized workflow for crystal structure determination and the molecular structure of this compound.

References

In Vitro Binding Profile of Pivagabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivagabine, also known as N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of gamma-aminobutyric acid (GABA) with recognized neuromodulatory, antidepressant, and anxiolytic properties. Initially conceptualized as a potential prodrug for GABA, further research has revealed a more nuanced mechanism of action. This technical guide provides a comprehensive overview of the in vitro binding profile of this compound, with a focus on its interaction with the GABAergic system and its role in modulating the stress response. The information presented herein is intended to support further research and drug development efforts centered on this unique psychoactive compound.

Data Presentation: In Vitro Binding and Functional Modulation

Direct competitive binding affinity data for this compound across a broad spectrum of receptors and transporters are not extensively reported in publicly available literature. The primary mechanism appears to be an indirect modulation of the GABA-A receptor complex, particularly under conditions of stress, rather than direct competition with orthosteric or allosteric ligands in a resting state. The available data on the functional modulation of this compound is summarized below.

| Target/Assay | Ligand | Tissue/Preparation | Conditions | Key Findings | Reference |

| GABA-A Receptor Complex (Picrotoxin Site) | t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) | Rat cerebral cortex membranes | No Stress | This compound treatment alone had no effect on [³⁵S]TBPS binding. | |

| GABA-A Receptor Complex (Picrotoxin Site) | t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) | Rat cerebral cortex membranes | Foot-shock Stress | Subchronic this compound treatment (100-200 mg/kg, i.p.) dose-dependently inhibited the stress-induced increase in [³⁵S]TBPS binding. | |

| Corticotropin-Releasing Factor (CRF) System | - | Rat hypothalamus and cerebral cortex | No Stress | This compound treatment alone reduced hypothalamic CRF concentration by 52% but had no effect in the cortex. | |

| Corticotropin-Releasing Factor (CRF) System | - | Rat hypothalamus and cerebral cortex | Foot-shock Stress | This compound prevented the stress-induced decrease in hypothalamic CRF and the increase in cortical CRF concentrations. |

Experimental Protocols

The key in vitro experiment elucidating this compound's modulatory effect on the GABA-A receptor is the radioligand binding assay using [³⁵S]TBPS in brain membranes from stressed animals.

[³⁵S]TBPS Binding Assay for GABA-A Receptor Modulation

1. Objective: To determine the effect of this compound on the binding of [³⁵S]TBPS to the picrotoxin site of the GABA-A receptor in brain tissue from control and stressed animals.

2. Materials:

-

Radioligand: t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS)

-

Tissue: Cerebral cortex from male rats

-

Buffers and Reagents:

-

Tris-HCl buffer

-

Polyethylenimine (PEI)

-

Scintillation cocktail

-

-

Equipment:

-

Homogenizer

-

Centrifuge

-

Incubation bath

-

Filter manifold

-

Glass fiber filters

-

Scintillation counter

-

3. Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.

-

The final pellet is resuspended in the assay buffer to a specific protein concentration.

4. Binding Assay Protocol:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³⁵S]TBPS.

-

For the determination of non-specific binding, a parallel set of tubes is incubated in the presence of a high concentration of an unlabeled ligand that binds to the picrotoxin site (e.g., picrotoxin).

-

To test the effect of this compound, various concentrations of the compound are added to the incubation mixture. In the pivotal studies, animals were pre-treated with this compound prior to tissue collection.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in PEI to reduce non-specific binding) using a vacuum filter manifold.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

5. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The results are typically expressed as a percentage of the control (stressed animals without this compound treatment) and analyzed for statistical significance.

Mandatory Visualizations

Proposed Signaling Pathway of this compound in Stress Modulation

Caption: Proposed mechanism of this compound in modulating the neurobiological response to stress.

Experimental Workflow for [³⁵S]TBPS Binding Assay

Caption: Workflow for the [³⁵S]TBPS radioligand binding assay.

Conclusion

The in vitro profile of this compound suggests a novel mechanism of action that deviates from classical GABAergic agents. Rather than direct receptor agonism or antagonism in a basal state, this compound appears to function as a stress-response modulator, normalizing pathological changes in the GABA-A receptor system and CRF concentrations induced by stress. This unique profile may explain its therapeutic benefits in managing conditions characterized by psychological distress. The lack of broad, quantitative binding data highlights an opportunity for further research to fully characterize the molecular targets of this compound and to explore its potential for the development of a new class of therapeutics for stress-related disorders.

The Impact of Pivagabine on GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a psychoactive compound, initially conceptualized as a prodrug of γ-aminobutyric acid (GABA), that has demonstrated efficacy in treating mood and stress-related disorders.[1][2][3] Subsequent research has indicated that its primary mechanism of action is not direct interaction with GABA receptors, but rather a modulation of the corticotropin-releasing factor (CRF) system, which in turn influences GABAergic neurotransmission, particularly under conditions of stress.[4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's effects, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the proposed pathways and methodologies.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The GABAergic system is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and mood disorders. This compound, a hydrophobic derivative of GABA, was developed with the aim of enhancing GABAergic inhibition. While it has shown clinical utility, its impact on GABAergic neurotransmission appears to be indirect, mediated through the stress-response axis. This document synthesizes the preclinical and clinical findings related to this compound, with a focus on its interaction with the GABAergic and CRF systems.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Preclinical Effects of this compound on the Corticotropin-Releasing Factor (CRF) System in Rats

| Parameter | Brain Region | Treatment | Effect | Reference |

| CRF Concentration | Hypothalamus | This compound (200 mg/kg, i.p.) | ↓ 52% | |

| CRF mRNA | Hypothalamus | This compound (300 mg/kg, i.p.) | ↑ 108% | |

| CRF mRNA | Cerebral Cortex | This compound (300 mg/kg, i.p.) | ↑ 49% | |

| [³⁵S]TBPS Binding (Stress-Induced) | Cerebral Cortex | This compound (100-200 mg/kg, i.p.) | Dose-dependent inhibition |

Table 2: Clinical Efficacy of this compound in Mood and Stress-Related Disorders

| Indication | Treatment | Outcome Measure | Improvement | Reference |

| Dysthymic and Adjustment Disorders | 1800 mg/day for 30 days | HDRS, HARS, SAS | 50 - 80% | |

| Neurasthenia | 1800 mg/day for 4 weeks | CGI Improvement Scale | Significantly superior to placebo |

HDRS: Hamilton Rating Scale for Depression; HARS: Hamilton Rating Scale for Anxiety; SAS: Self-rating Anxiety Scale; CGI: Clinical Global Impression.

Mechanism of Action: An Indirect Effect on GABAergic Neurotransmission

This compound's therapeutic effects are primarily attributed to its modulation of the CRF system, which is hyperactive under chronic stress and in mood disorders. By mitigating the effects of stress on the brain, this compound indirectly normalizes GABA-A receptor function.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound. Under stress, elevated CRF levels can alter GABA-A receptor function, reducing inhibitory neurotransmission. This compound is thought to counteract these effects by reducing CRF release and preventing the stress-induced changes in GABA-A receptor conformation.

References

- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Pivagabine in Depressive Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pivagabine, a derivative of gamma-aminobutyric acid (GABA), has been investigated for its potential therapeutic effects in stress-related disorders, including depression. Preclinical studies in rodent models have demonstrated its ability to mitigate the behavioral and neurochemical consequences of stress. The primary mechanism of action appears to involve the modulation of the corticotropin-releasing factor (CRF) system and the function of the GABA-A receptor complex. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its efficacy in animal models relevant to depression, its underlying mechanisms of action, and detailed experimental methodologies.

Mechanism of Action

This compound's antidepressant and anxiolytic effects are believed to be mediated primarily through its interaction with the central stress response systems. Unlike typical GABAergic agents, its action is not direct agonism but rather a modulation of stress-induced neurochemical changes.

-

Modulation of Corticotropin-Releasing Factor (CRF): Stress is known to induce a cascade of neuroendocrine events starting with the release of CRF from the hypothalamus. This compound has been shown to counteract the effects of stress on CRF levels in key brain regions. In preclinical models, foot-shock stress was shown to decrease hypothalamic CRF concentrations by 74% and increase cortical CRF concentrations by 125%.[1] this compound treatment prevented these stress-induced alterations.[1] Furthermore, administered alone, this compound reduced basal hypothalamic CRF concentrations by 52%, suggesting a direct inhibitory effect on CRF pathways.[1]

-

Regulation of CRF mRNA Expression: Chronic administration of this compound has been demonstrated to influence the genetic expression of CRF. A four-day treatment regimen with this compound (300 mg/kg, i.p.) resulted in a 108% increase in CRF mRNA in the hypothalamus and a 49% increase in the cerebral cortex of rats.[2] This suggests a potential adaptive mechanism to chronic modulation of the CRF system.

-

Interaction with the GABA-A Receptor Complex: this compound has been shown to antagonize stress-induced changes in the function of the GABA-A receptor complex.[1] Subchronic treatment with this compound (100-200 mg/kg, i.p.) dose-dependently inhibited the foot shock-induced increase in the binding of t-[35S]butylbicyclophosphorothionate ([35S]TBPS) to cortical membranes, a marker of GABA-A receptor channel activity. This suggests that this compound may normalize the function of the GABAergic system under conditions of stress.

Preclinical Efficacy Data

This compound has been evaluated in a variety of animal models designed to assess antidepressant and anxiolytic properties. While much of the publicly available data is qualitative, it consistently points towards a beneficial effect of the compound in mitigating stress-related behaviors.

Behavioral Stress and Anxiety Models

This compound has demonstrated efficacy in several behavioral paradigms that are sensitive to antidepressant and anxiolytic drugs.

Table 1: Summary of this compound's Effects in Behavioral Stress and Anxiety Models

| Experimental Model | Species | This compound Dose (mg/kg) | Outcome |

|---|---|---|---|

| Stress-Related Tests | Rats | Not Specified | Significant improvement in performance; reduction in anxiety-producing reactions. |

| Open Field Exploration | Rats | Not Specified | Part of a battery of tests showing improvement in stress-related behaviors. |

| Water Maze | Rats | Not Specified | Part of a battery of tests showing improvement in stress-related behaviors. |

Note: Specific quantitative data for these behavioral tests are not available in the reviewed literature.

Motor Performance and Conditioning

This compound has also been assessed for its effects on motor coordination and learning, which can be affected by depressive states and by centrally acting drugs.

Table 2: Summary of this compound's Effects on Motor Performance and Conditioning

| Experimental Model | Species | This compound Dose (mg/kg) | Outcome |

|---|---|---|---|

| Rota-rod Test | Young and Aged Rats | Not Specified | Marked improvement in motor performance. |

| Conditioning Tests | Rats | 10 and 50 | Improvement in learning of conditioned responses. |

| Conditioning Tests | Rats | 100 and 200 | Impairment in learning of conditioned responses. |

Note: Specific quantitative data for these behavioral tests are not available in the reviewed literature.

Neurochemical Effects

The neurochemical effects of this compound provide a quantitative measure of its engagement with central stress pathways.

Table 3: Quantitative Neurochemical Effects of this compound

| Parameter | Brain Region | Condition | This compound Dose (mg/kg) | Effect |

|---|---|---|---|---|

| CRF Concentration | Hypothalamus | Foot-shock stress | Not Specified | Prevented 74% decrease. |

| CRF Concentration | Cerebral Cortex | Foot-shock stress | Not Specified | Prevented 125% increase. |

| CRF Concentration | Hypothalamus | Basal | Not Specified | 52% reduction. |

| CRF mRNA Abundance | Hypothalamus | 4-day treatment | 300 | 108% increase. |

| CRF mRNA Abundance | Cerebral Cortex | 4-day treatment | 300 | 49% increase. |

| [35S]TBPS Binding | Cerebral Cortex | Foot-shock stress | 100-200 | Dose-dependent inhibition of increase. |

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. The following descriptions are based on standard methodologies for these behavioral and neurochemical assays.

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats were commonly used in the preclinical studies of this compound.

-

Housing: Animals were typically group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Behavioral Assays

-

Open Field Test:

-

Apparatus: A square arena with high walls, often made of a non-reflective material.

-

Procedure: A single rat is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes). An overhead camera records the animal's activity.

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and grooming behavior. Anxiolytic compounds typically increase the time spent in the center.

-

-

Water Maze Test:

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface.

-

Procedure: Rats are trained over several days to find the hidden platform from different starting locations.

-

Parameters Measured: Latency to find the platform, swim path length, and time spent in the target quadrant during a probe trial (when the platform is removed). Antidepressant-like compounds can improve performance in this task, which is sensitive to stress-induced cognitive deficits.

-

-

Rota-rod Test:

-

Apparatus: A rotating rod that can be set at a constant or accelerating speed.

-

Procedure: Rats are placed on the rotating rod, and the latency to fall off is recorded.

-

Parameters Measured: The time the animal remains on the rod. This test assesses motor coordination and balance.

-

-

Conditioning Tests (Active and Passive Avoidance):

-

Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild foot shock.

-

Procedure:

-

Active Avoidance: The animal learns to move to the other compartment upon a conditioned stimulus (e.g., a light or tone) to avoid an upcoming aversive stimulus (a mild foot shock).

-

Passive Avoidance: The animal learns to remain in a "safe" compartment to avoid receiving a shock in another compartment.

-

-

Parameters Measured: Number of successful avoidances (active) or latency to enter the "unsafe" compartment (passive).

-

Neurochemical Assays

-

CRF Concentration Measurement:

-

Procedure: Following behavioral testing or stress exposure, animals are euthanized, and brains are rapidly dissected to isolate specific regions (hypothalamus, cerebral cortex).

-

Assay: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) are typically used to quantify CRF protein levels in tissue homogenates.

-

-

CRF mRNA Measurement:

-

Procedure: Brain tissue is collected as described above.

-

Assay: Quantitative real-time polymerase chain reaction (qRT-PCR) or in situ hybridization is used to measure the abundance of CRF mRNA.

-

-

[35S]TBPS Binding Assay:

-

Procedure: Brain tissue (e.g., cerebral cortex) is homogenized, and membranes are prepared by centrifugation.

-

Assay: Membranes are incubated with [35S]TBPS, a radioligand that binds to the picrotoxin site of the GABA-A receptor channel. The amount of bound radioactivity is measured to determine the density of this binding site, which is an indicator of GABA-A receptor channel conformation and activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its preclinical evaluation.

Caption: Proposed mechanism of action of this compound in modulating the stress response.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

The available preclinical evidence suggests that this compound possesses antidepressant-like and anxiolytic properties, which are likely mediated by its ability to modulate the CRF system and GABA-A receptor function in response to stress. While the qualitative findings are promising, a more detailed quantitative analysis from the primary literature would be necessary to fully assess its preclinical efficacy. The experimental protocols outlined in this whitepaper provide a framework for the continued investigation of this compound and other novel compounds for the treatment of depression and other stress-related disorders. Further research focusing on obtaining dose-response curves and detailed behavioral readouts is warranted to strengthen the preclinical data package for this compound.

References

Methodological & Application

Application Notes and Protocols for Pivagabine in Rat Models of Stress

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing pivagabine in rat models of stress. The information is compiled from preclinical studies to guide researchers in designing and executing studies to evaluate the anti-stress and neuroprotective effects of this compound.

Quantitative Data Summary

This compound has been evaluated at various dosages and administration routes across different stress paradigms in rats. The following table summarizes the key quantitative data from published studies.

| Stress Model | Rat Strain | This compound Dosage | Administration Route | Key Findings | Reference |

| Foot Shock Stress | Male Rats | 100-200 mg/kg | Intraperitoneal (i.p.) | Dose-dependently inhibited stress-induced changes in GABAA receptor function and CRF concentrations.[1] | [1] |

| Various Stress Models (Open field, water maze, psychic conflict) | Not Specified | 10 and 50 mg/kg | Not Specified | Improved learning of conditioned responses.[2] | [2] |

| 100 and 200 mg/kg | Not Specified | Impaired learning of conditioned responses.[2] | |||

| Immobilization and Cold Stress | Wistar Rats | 200 mg/kg | Oral | Significantly reduced the number and extension of gastric ulcerative and hemorrhagic lesions. |

Experimental Protocols

Detailed methodologies for key experimental procedures are outlined below. These protocols are based on established methods and findings from studies involving this compound and various stress models.

This compound Administration Protocols

2.1.1. Intraperitoneal (i.p.) Administration

This method is suitable for achieving rapid systemic exposure to this compound.

-

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl) or other appropriate vehicle

-

Vortex mixer

-

Syringes (1 mL) with 25-27 gauge needles

-

Animal scale

-

-

Procedure:

-

Preparation of this compound Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve this compound in a sterile vehicle to the desired concentration (e.g., 10 mg/mL, 20 mg/mL). Ensure the solution is homogenous, using a vortex mixer if necessary. The final injection volume should be appropriate for the rat's weight (typically 1-2 mL/kg).

-

-

Animal Handling and Injection:

-

Weigh the rat to determine the precise volume of this compound solution to be administered.

-

Gently restrain the rat.

-

Lift the rat's hindquarters to a slight head-down tilt. This allows the abdominal organs to move cranially, reducing the risk of puncturing them.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle. Aspirate to ensure no bodily fluids are drawn, which would indicate incorrect placement in the bladder or intestines.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions.

-

-

2.1.2. Oral Gavage Administration

This method mimics the clinical route of administration for many drugs and is suitable for sub-chronic or chronic studies.

-

Materials:

-

This compound

-

Distilled water or other appropriate vehicle

-

Vortex mixer

-

Flexible or rigid gavage needle (appropriate size for rats)

-

Syringe (1-5 mL)

-

Animal scale

-

-

Procedure:

-

Preparation of this compound Suspension/Solution:

-

Weigh the required amount of this compound.

-

Suspend or dissolve this compound in the vehicle to the desired concentration. The volume for oral gavage should ideally not exceed 5 mL/kg.

-

-

Animal Handling and Gavage:

-

Weigh the rat to calculate the correct volume.

-

Firmly but gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-

Gently insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.

-

Advance the needle smoothly to the pre-measured mark. If resistance is met, withdraw and reposition. Do not force the needle, as this can cause esophageal or tracheal injury.

-

Once the needle is in the stomach, slowly administer the this compound suspension/solution.

-

Gently remove the gavage needle.

-

Return the rat to its cage and monitor for any signs of distress.

-

-

Stress Induction Protocols

2.2.1. Foot Shock Stress Protocol

This model is used to induce a state of acute, intense stress.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering scrambled electric shocks.

-

Procedure:

-

Place the rat in the conditioning chamber for a 2-5 minute acclimatization period.

-

Deliver a series of inescapable foot shocks. A typical protocol might involve scrambled shocks of 0.8-1.5 mA intensity, with a duration of 1-2 seconds, delivered at random intervals over a 5-15 minute period.

-

The specific parameters (intensity, duration, frequency) should be consistent across all animals in the study.

-

Immediately after the stress session, the rat can be used for behavioral testing or euthanized for neurochemical analysis.

-

2.2.2. Immobilization and Cold Stress Protocol

This protocol induces both psychological and physiological stress.

-

Apparatus: A cold room or a refrigerator maintained at 2-4°C. Restraining devices (e.g., adjustable acrylic tubes) to restrict movement.

-

Procedure:

-

Place the rat in the restraining device.

-

Transfer the restrained rat to the cold environment for a period of 2 hours.

-